N-Nitroso-N/'-nitro-N-propylguanidine

Chemical Carcinogenesis Gastric Cancer Models In Vivo Toxicology

Researchers defaulting to MNNG for alkylation mutagenesis studies risk missing critical mechanistic data. PNNG (CAS 13010-07-6) is the n-propyl homolog that occupies the unique intermediate position where alkyl chain length triggers mechanistic bifurcations in DNA damage and repair. • Generates 18% transversion mutations (G:C→T:A) vs. ~0% for MNNG-enabling complete mutational spectra analysis • Recognized by UvrABC excinuclease; the correct probe for NER-dependent mutagenesis studies • Preferred carcinogen for rat gastric adenocarcinoma models with staged preneoplastic lesion progression (59.5 μg/mL protocol) • Weaker potency vs. MNNG offers wider operational window for microbial mutant screening

Molecular Formula C4H9N5O3
Molecular Weight 175.15 g/mol
CAS No. 13010-07-6
Cat. No. B131518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-N/'-nitro-N-propylguanidine
CAS13010-07-6
Synonyms1-Propyl-3-nitro-1-nitrosoguanidine;  N-Nitroso-N-propyl-N’-nitroguanidine;  N-Nitroso-N’-nitro-N-propylguanidine;  N-Propyl-N-nitroso-N’-nitroguanidine;  N-Propyl-N’-nitro-N-nitrosoguanidine;  NSC 33674; 
Molecular FormulaC4H9N5O3
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESCCCN(C(=N[N+](=O)[O-])N)N=O
InChIInChI=1S/C4H9N5O3/c1-2-3-8(7-10)4(5)6-9(11)12/h2-3H2,1H3,(H2,5,6)
InChIKeyPVVCHFOAZOVDRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitroso-N'-nitro-N-propylguanidine (CAS 13010-07-6) Procurement Guide: Compound Identity and Pharmacophore Context


N-Nitroso-N'-nitro-N-propylguanidine (PNNG, CAS 13010-07-6) is a synthetic, low-molecular-weight (175.15 g/mol) N-alkyl-N-nitrosoguanidine . As a monofunctional alkylating agent, it belongs to the same structural class as the archetypal mutagen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), distinguished by an N-propyl substituent. PNNG decomposes in aqueous media to generate the 1-propanediazonium ion, the proximate alkylating species that modifies DNA . Its primary procurement relevance lies in its utility as a biochemical tool for studying structure–activity relationships in chemical carcinogenesis and mutagenesis, where its distinct alkyl chain length produces quantitatively different biological outcomes compared to methyl, ethyl, butyl, and other homologs.

Procurement Risk: Why N-Nitroso-N'-nitro-N-propylguanidine Cannot Be Interchanged with Other N-Alkyl-N-nitrosoguanidines


N-Alkyl-N-nitrosoguanidines are not interchangeable reagents; their biological activity is exquisitely sensitive to alkyl chain length . A single methylene-unit difference (methyl vs. ethyl vs. propyl) can shift the predominant type of DNA damage, alter mutational spectra from exclusively transitions to a mixture of transitions and transversions, invert relative carcinogenic potency ranking across homologs, and change the DNA repair pathways engaged by the cell . Procuring PNNG rather than the far more common MNNG is not a trivial substitution—it fundamentally changes the experimental outcome. The quantitative comparator evidence below demonstrates that PNNG occupies a specific, intermediate position in the N-alkyl homolog series that is essential for particular mechanistic studies and selectivity profiling.

N-Nitroso-N'-nitro-N-propylguanidine Differentiation Evidence: Quantitative Comparator Data for Scientific Procurement Decisions


Quantitatively Weaker Gastric Carcinogen: PNNG vs. MNNG Direct Head-to-Head Rat Carcinogenicity

In a direct head-to-head 110-week rat study, PNNG was a quantitatively weaker stomach carcinogen than MNNG . After a single 200 mg/kg gavage dose to male F344 rats, PNNG produced a glandular stomach neoplasm incidence of 18%, compared to 65% for MNNG. Forestomach tumor incidence was 64% for PNNG versus 85% for MNNG, with a greater proportion of PNNG-induced forestomach neoplasms being benign. Animals receiving MNNG also exhibited higher mortality and shorter average survival time than those receiving PNNG. This is a direct head-to-head comparison in the same experimental protocol.

Chemical Carcinogenesis Gastric Cancer Models In Vivo Toxicology

Broader Mutational Spectrum: PNNG Induces Transversions and Deletions Unlike MNNG

DNA sequence analysis of 109 LacI⁻ mutations in Escherichia coli revealed that PNNG induces a qualitatively distinct mutational spectrum from MNNG . PNNG produced 73% G:C→A:T transitions, 18% transversions (9% G:C→T:A and 8% A:T→C:G), plus deletion and frameshift events . In contrast, MNNG was previously found to induce only transitions, with 98% being G:C→A:T events . This demonstrates that the propyl adduct engages DNA repair and replication machinery in fundamentally different ways. This is a cross-study comparable analysis using the same genetic system (E. coli lacI).

Mutagenesis Mutational Signature Analysis DNA Repair

Growth Inhibition Potency Ranking: MNNG > ENNG > PNNG in Lactobacillus casei

A concentration-response study in Lactobacillus casei demonstrated a clear alkyl chain-length-dependent inhibition potency gradient: MNNG (methyl) > ENNG (ethyl) > PNNG (propyl) . All three compounds inhibited growth, but with decreasing potency as chain length increased. This rank order provides a quantitative baseline for selecting PNNG when intermediate potency is required. This is a direct head-to-head comparison across three homologs in a single study.

Microbial Toxicology Growth Inhibition Alkylating Agents

Mechanistic Divergence: PNNG Classified as UV-Type DNA Damage Inducer, Unlike MNNG

In bacterial DNA repair tests comparing N-alkyl homologs, MNNG produced exclusively X-ray-type DNA damage, while homologs with ethyl or longer chains (including N-propyl) generated UV-type damage in addition to X-ray-type damage . This mechanistic bifurcation indicates that the propyl adduct recruits nucleotide excision repair (NER) pathways that are not engaged by the methyl adduct. This is class-level inference from a systematic homolog comparison.

DNA Repair Genotoxicity Mechanistic Toxicology

Time-Dependent Intestinal Metaplasia Induction: PNNG at 59.5 μg/mL Drinking Water

Wistar rats receiving PNNG at 59.5 μg/mL in drinking water showed a progressive increase in intestinal metaplasia incidence: 25% after 4 months, 75% after 8 months, and 83% after 12 months of treatment . Adenomas appeared after 8 months, and both adenomas and adenocarcinomas after 12 months. This establishes a reproducible, time-resolved model of gastric preneoplasia progression. No direct comparator data for MNNG at identical dose/duration are presented in this study (cross-study inference only).

Gastric Carcinogenesis Intestinal Metaplasia Preneoplastic Lesions

Carcinogenic Potency Database TD50: PNNG Rat Stomach TD50 = 1.31 mg/kg/day

The Carcinogenic Potency Database (CPDB) reports a harmonized TD50 of 1.31 mg/kg/day for PNNG in rats, with stomach as the sole target site . This quantitative potency metric, standardized across studies, enables direct numerical comparison with MNNG and other homologs across the N-alkyl-N-nitrosoguanidine series. No mouse carcinogenicity data are available in the CPDB for PNNG. This is a class-level inference when compared with other homolog TD50 values in the same database.

Carcinogenic Potency TD50 Risk Assessment

N-Nitroso-N'-nitro-N-propylguanidine Application Scenarios: Evidence-Linked Research and Procurement Use Cases


Modeling Stepwise Human Gastric Carcinogenesis with Longer Latency

PNNG is the preferred carcinogen for establishing rat gastric carcinoma models that recapitulate the intestinal metaplasia–dysplasia–adenocarcinoma sequence observed in humans . Its weaker potency relative to MNNG (18% vs. 65% glandular stomach neoplasm incidence at equivalent single dose) allows longer tumor latency periods, enabling detailed histopathological staging of preneoplastic lesions . The time-resolved metaplasia induction protocol (59.5 μg/mL in drinking water) provides a reproducible platform for chemoprevention studies .

Investigating Transversion Mutagenesis and Nucleotide Excision Repair (NER) Mechanisms

PNNG is uniquely suited among N-alkyl-N-nitrosoguanidines for generating transversion mutations (18% of total mutations vs. ~0% for MNNG) and probing NER-dependent mutagenesis . The propyl adduct is recognized by the UvrABC excinuclease, unlike the methyl adduct, making PNNG the correct tool for studying how NER modulates alkylation mutagenesis. Researchers studying G:C→T:A transversion mechanisms require PNNG, as MNNG cannot produce this mutation class .

Structure–Activity Relationship (SAR) Studies Across the N-Alkyl-Nitrosoguanidine Series

As the n-propyl member of the systematic N-alkyl-N'-nitro-N-nitrosoguanidine homolog series (methyl, ethyl, propyl, butyl, isobutyl, pentyl, hexyl), PNNG is an indispensable compound for completing SAR datasets . Its intermediate chain length occupies a critical position where mechanistic bifurcations occur—transitioning from X-ray-type-only to mixed UV+X-ray-type DNA damage, and from exclusively transitions to transition+transversion mutational spectra . Omitting PNNG from a homolog panel leaves a gap that prevents identification of the chain-length threshold for these mechanistic shifts.

Sub-Lethal Bacterial Mutagenesis with Attenuated Cytotoxicity

For microbial strain development applications, PNNG's growth inhibition potency is ranked below MNNG and ENNG in Lactobacillus casei, while retaining DNA-modifying activity . This property may offer a wider operational window for mutant screening, where excessive killing by MNNG limits the recovery of desired auxotrophic or metabolic mutants. The reversibility of PNNG-induced growth inhibition by thiol compounds provides an additional experimental control lever not available with more potent homologs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Nitroso-N/'-nitro-N-propylguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.